CID 86585934
Description
CID 86585934 (PubChem Compound Identifier 86585934) is a chemical compound whose structural and functional properties are under investigation. Structural characterization methods like GC-MS () and LC-ESI-MS () are typically employed for such compounds to confirm molecular weight, fragmentation patterns, and purity .
Properties
Molecular Formula |
C27H34O3Si |
|---|---|
Molecular Weight |
434.6 g/mol |
InChI |
InChI=1S/C27H34O3Si/c1-19(2)23-17-21(15-16-24(23)27(6,7)30-31-26(3,4)5)12-9-20-10-13-22(14-11-20)18-25(28)29-8/h10-11,13-17,19H,18H2,1-8H3 |
InChI Key |
AXCCQVINJKSPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#CC2=CC=C(C=C2)CC(=O)OC)C(C)(C)O[Si]C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table compares CID 86585934 with structurally related compounds based on available evidence:
Analytical Comparisons
- Mass Spectrometry: this compound’s fragmentation patterns (via in-source CID in ESI-MS) may differ from oscillatoxin derivatives due to distinct backbone structures. For example, ginsenosides () show diagnostic cleavages under CID conditions, a principle applicable to this compound for structural elucidation .
- Chromatographic Behavior : Compared to CAS 20358-06-9 (log P ~2.13, XLOGP3), this compound’s retention time in HPLC/GC-MS can be predicted to vary based on polarity and aromaticity .
Functional and Pharmacological Differences
- This compound’s bioavailability would depend on similar physicochemical parameters .
- Enzyme Interactions : Unlike oscillatoxin derivatives (cytotoxicity via membrane disruption), this compound may target specific enzymes (e.g., CYP1A2 inhibition observed in CAS 20358-06-9) .
Tables and Methodological Standards
Table 1: Key Analytical Techniques for this compound and Analogs
Q & A
Q. What methodologies validate the specificity of this compound in complex biological systems?
- Use chemical proteomics (e.g., affinity-based protein profiling) to map direct binding partners .
- Perform genetic rescue experiments (e.g., siRNA knockdown + compound treatment) to confirm target dependency .
- Combine kinetic binding assays (SPR, ITC) with cellular activity data to establish causality .
Methodological Resources
- Data Repositories : Deposit raw datasets in public repositories (e.g., ChEMBL, PubChem) with unique accession numbers .
- Ethical Compliance : Use standardized forms (e.g., SI 190/2004 for clinical studies) to document approvals .
- Literature Review Tools : Leverage Google Scholar’s citation tracking and domain-specific databases (e.g., SciFinder for chemistry) .
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